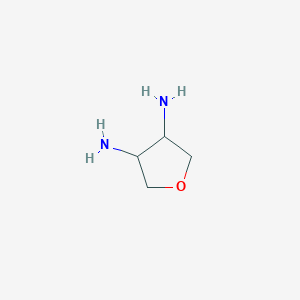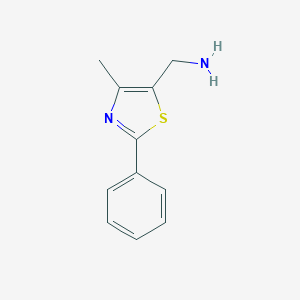
2-(Dimethylamino)ethylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethylcarbamic acid, also known as DMECA, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in water and polar solvents. DMECA has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
2-(Dimethylamino)ethylcarbamic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
2-(Dimethylamino)ethylcarbamic acid has also been studied for its potential applications in cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethylcarbamic acid is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function. 2-(Dimethylamino)ethylcarbamic acid has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Effets Biochimiques Et Physiologiques
2-(Dimethylamino)ethylcarbamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which leads to an improvement in cognitive function. It has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. In addition, 2-(Dimethylamino)ethylcarbamic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Dimethylamino)ethylcarbamic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation of using 2-(Dimethylamino)ethylcarbamic acid is that it can be toxic if ingested or inhaled. Therefore, it must be handled with care and appropriate safety measures must be taken.
Orientations Futures
There are several potential future directions for the study of 2-(Dimethylamino)ethylcarbamic acid. One area of research could be the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research could be the development of new anticancer drugs based on 2-(Dimethylamino)ethylcarbamic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(Dimethylamino)ethylcarbamic acid and its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-(Dimethylamino)ethylcarbamic acid can be synthesized through the reaction of dimethylamine with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(Dimethylamino)ethylcarbamic acid can be improved by using a higher concentration of dimethylamine and by optimizing the reaction conditions.
Propriétés
Numéro CAS |
167997-28-6 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethylcarbamic acid |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(dimethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
AVTFTEZGEBROJH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)O |
SMILES canonique |
CN(C)CCNC(=O)O |
Synonymes |
Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



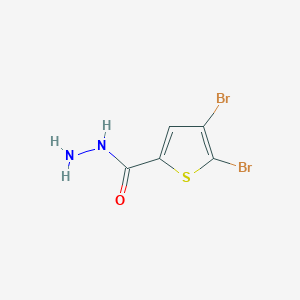
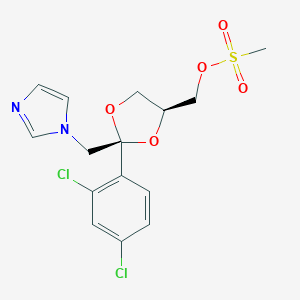
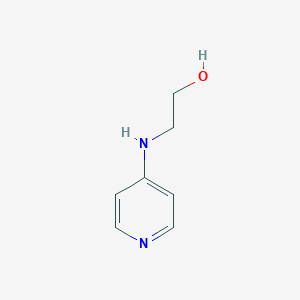
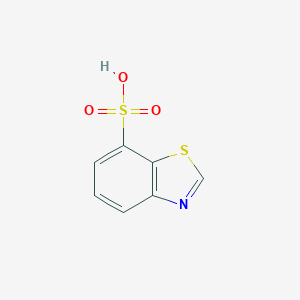
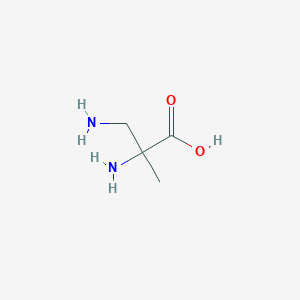
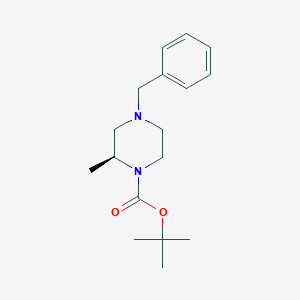
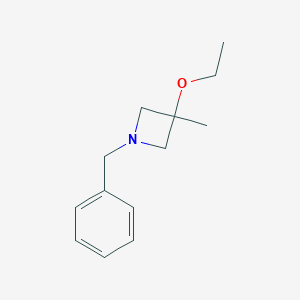

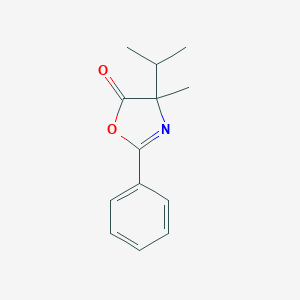
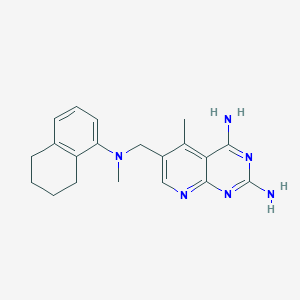
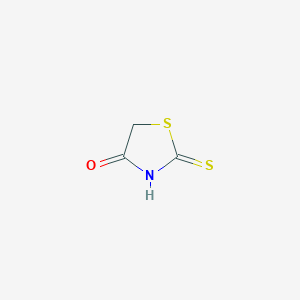
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
